molecular formula C11H24O B1582354 5-Undecanol CAS No. 37493-70-2

5-Undecanol

Cat. No.: B1582354
CAS No.: 37493-70-2
M. Wt: 172.31 g/mol
InChI Key: PCFOZHPCKQPZCN-UHFFFAOYSA-N
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Description

5-Undecanol: is a fatty alcohol with the chemical formula C₁₁H₂₄O . It is a colorless, water-insoluble liquid with a melting point of approximately -4°C and a boiling point of around 139-140°C under reduced pressure 5-Undecyl alcohol or 5-Hydroxy undecane .

Scientific Research Applications

Chemistry: 5-Undecanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers .

Biology: In biological research, this compound is used as a solvent and a reagent in the synthesis of biologically active molecules. It is also studied for its potential antimicrobial properties .

Medicine: Although not widely used in medicine, this compound has been investigated for its potential antifungal activity. It has shown efficacy against certain yeast strains, making it a candidate for further research in antifungal treatments .

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors due to its pleasant odor. It is also employed in the production of detergents and emulsifiers .

Mechanism of Action

Target of Action

5-Undecanol primarily targets yeast cells such as Saccharomyces cerevisiae . It exhibits potent antifungal activity against these organisms .

Mode of Action

This compound interacts with its targets by disrupting the native membrane-associated function of integral proteins . This disruption is facilitated by this compound’s ability to act as a nonionic surfactant . It has been suggested that this compound acts nonspecifically as a disruptor of the surfactant protein-lipid interface .

Biochemical Pathways

The primary antifungal action of this compound comes from its ability to disrupt the native membrane-associated function of integral proteins . This disruption affects the glucose-induced acidification process by inhibiting the plasma membrane H±ATPase . The antifungal activity of this compound is mediated by this biophysical process .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its physicochemical properties, such as its molecular weight of 172308 Da and its density of 0.83 g/mL at 25°C , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the inhibition of yeast growth. It has been found to be fungicidal against S. cerevisiae at any growth stage . The fungicidal activity of this compound quickly reduces cell viability, but the cell viability recovers shortly after and then finally becomes no longer different from the control .

Action Environment

The balance between its hydrophilic and hydrophobic portions can influence its maximum activity

Safety and Hazards

5-Undecanol can irritate the skin, eyes, and lungs . Ingestion can be harmful, with the approximate toxicity of ethanol . It is combustible and vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Undecanol are not well-studied. It is known that fatty alcohols like this compound can interact with various biomolecules. For instance, they can disrupt the native membrane-associated function of integral proteins . This suggests that this compound may interact with membrane proteins and lipids, affecting their function and potentially influencing biochemical reactions.

Cellular Effects

This compound has been found to have antifungal activity against Saccharomyces cerevisiae, a type of yeast . It was found to be fungicidal against S. cerevisiae at any growth stages . This suggests that this compound can influence cell function, potentially by disrupting cell signaling pathways or affecting cellular metabolism.

Molecular Mechanism

It is suggested that the antifungal activity of this compound is mediated by a biophysical process . It is likely that this compound exerts its effects at the molecular level by interacting with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that fatty alcohols can have varying effects over time. For instance, some fatty alcohols can quickly reduce cell viability, but the cell viability recovers shortly after . This suggests that this compound may have similar temporal effects, with potential impacts on cellular function observed in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Undecanal: One common method for synthesizing 5-Undecanol is the reduction of undecanal, the corresponding aldehyde.

    Hydroformylation of 1-Decene: Another method involves the hydroformylation of 1-decene followed by hydrogenation.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of undecanal. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Undecanol can undergo oxidation to form undecanoic acid.

    Esterification: This compound can react with carboxylic acids or their derivatives to form esters.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Esterification: Carboxylic acids, acid catalysts (sulfuric acid, p-toluenesulfonic acid).

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Undecanoic acid.

    Esterification: Various esters depending on the carboxylic acid used.

    Substitution: 5-Undecyl chloride.

Comparison with Similar Compounds

    Decanol (C₁₀H₂₂O): Decanol is another fatty alcohol with similar properties but a shorter carbon chain.

    Dodecanol (C₁₂H₂₆O): Dodecanol has a longer carbon chain and exhibits fungistatic rather than fungicidal activity.

Uniqueness of 5-Undecanol: this compound stands out due to its potent fungicidal activity against yeast strains such as Saccharomyces cerevisiae. Its ability to disrupt cell membranes and inhibit membrane-associated enzymes makes it a valuable compound for antimicrobial research .

Properties

IUPAC Name

undecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFOZHPCKQPZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871383
Record name Undecan-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37493-70-2
Record name 5-Undecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37493-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecan-5-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Undecanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158512
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Record name Undecan-5-ol
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Record name Undecan-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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